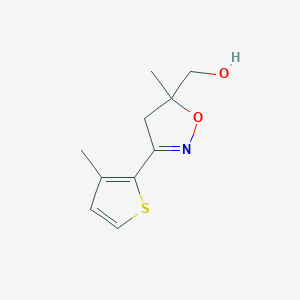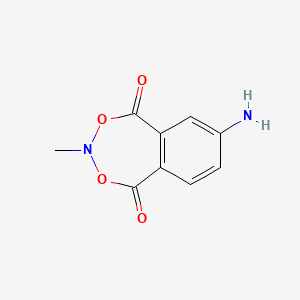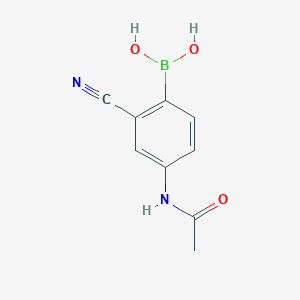
(1,1'-Biphenyl)-4-amine, 4'-fluoro-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an amine group at the 4-position of one phenyl ring and a fluoro-N-hydroxy group at the 4’-position of the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Introduction of Fluoro-N-hydroxy Group: The fluoro-N-hydroxy group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro-N-hydroxy group can be reduced to form fluoroamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluoroamine derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
Industry
In the industrial sector, (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and fluoro-N-hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the fluoro-N-hydroxy group, which may result in different reactivity and applications.
(1,1’-Biphenyl)-4-fluoro: Lacks the amine and N-hydroxy groups, leading to different chemical properties and uses.
(1,1’-Biphenyl)-4-hydroxy:
Uniqueness
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is unique due to the presence of both amine and fluoro-N-hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
67764-17-4 |
|---|---|
Molekularformel |
C12H10FNO |
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
N-[4-(4-fluorophenyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H |
InChI-Schlüssel |
IULOHIPZNLKUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)


![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)



![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)

![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)


![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
